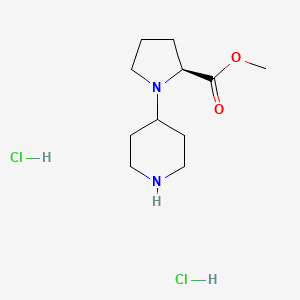

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride is a synthetic chemical compound often used in scientific research. Its structure comprises a piperidine ring and a pyrrolidine ring, making it a molecule of interest in various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride typically involves several steps:

Starting Materials: : The synthesis begins with the selection of appropriate starting materials like piperidine and pyrrolidine derivatives.

Reactions: : Multiple reactions, including alkylation, esterification, and chlorination, are sequentially carried out under controlled conditions. These may involve reagents such as alkyl halides, acids, and base catalysts.

Purification: : The resulting compound is purified using techniques like recrystallization and chromatography.

Industrial Production Methods

On an industrial scale, the production might include:

Optimized Reaction Conditions: : Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste.

Automated Processes: : Using automated systems and reactors to control temperature, pH, and reaction times more precisely.

Large-scale Purification: : Utilizing industrial-scale purification methods, including crystallization and distillation, to obtain the desired product in bulk.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride can undergo oxidation reactions, typically yielding oxidized derivatives with modified functional groups.

Reduction: : It can be reduced to simpler derivatives or to alter the electronic properties of the molecule.

Substitution: : The compound can undergo nucleophilic substitution reactions to replace functional groups or atoms with others, altering its chemical properties.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Involvement of nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation and reduction reactions typically yield derivatives with altered functional groups, which may further be explored for their unique properties.

Substitution reactions produce compounds with new functional groups, enhancing the molecule’s utility in various applications.

Applications De Recherche Scientifique

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride finds applications in several scientific fields:

Chemistry

Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Analytical Chemistry: : Employed in the development of analytical techniques to detect and quantify similar compounds.

Biology

Biochemical Research: : Studied for its interaction with various biomolecules, aiding in the understanding of biochemical pathways.

Molecular Biology: : Utilized in the study of molecular interactions and enzyme mechanisms.

Medicine

Pharmacology: : Investigated for its potential effects on biological systems, contributing to drug discovery and development.

Clinical Research: : Explored for its possible therapeutic applications in treating diseases or conditions.

Industry

Chemical Manufacturing: : Used in the production of other valuable chemicals.

Material Science: : Studied for its properties that may contribute to the development of new materials.

Mécanisme D'action

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exerts its effects through specific molecular interactions:

Molecular Targets: : Targets specific proteins or enzymes, influencing their activity.

Pathways Involved: : Modulates biochemical pathways, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exhibits unique properties:

Structural Differences: : Variations in the piperidine and pyrrolidine rings’ configuration can significantly affect its reactivity and interaction with other molecules.

Functional Variability: : Similar compounds, such as other piperidine or pyrrolidine derivatives, may not possess the same reactivity or specificity in biochemical applications.

List of Similar Compounds

Piperidine-4-carboxylate: : Another piperidine derivative with different functional groups.

Pyrrolidine-2-carboxylate: : Similar backbone but varies in substituents.

1-(Piperidin-4-YL)pyrrolidine: : Lacks the ester group, leading to different chemical behavior.

This comprehensive overview provides a detailed insight into this compound, highlighting its significance in various scientific fields and distinguishing its unique characteristics. Fascinating stuff, right?

Activité Biologique

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride, with the CAS number 1202899-22-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C11H22Cl2N2O2

- Molecular Weight : 285 Da

- LogP : 0.08

- Polar Surface Area : 42 Å

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

These properties suggest that the compound has moderate lipophilicity and may exhibit good bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has been shown to act as an agonist for certain proteases, particularly human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. This interaction is linked to potential anticancer strategies, as HsClpP modulation can lead to apoptosis in cancer cells .

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) cells, with an IC50 value indicating significant potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC50 | EC50 | Notes |

|---|---|---|---|

| Inhibition of HCC cell proliferation | 3.1 μM | - | Significant compared to control compounds |

| Agonistic activity on HsClpP | - | 1.30 μM | Induces apoptosis in HCC cells |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Properties : Research indicates that this compound can effectively induce cell death in HCC models through the activation of HsClpP, leading to mitochondrial dysfunction and subsequent apoptosis .

- Comparative Efficacy : In vivo studies have shown that the compound exhibits superior tumor growth inhibition compared to traditional kinase inhibitors like sorafenib, suggesting a promising alternative for cancer treatment .

- Synthetic Approaches : The synthesis of this compound has been optimized for high yields, facilitating further research into its biological effects and potential modifications for enhanced activity .

Propriétés

IUPAC Name |

methyl (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRSABMXMIYJAG-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.